molecular formula C12H14N2O2 B8467676 1-Benzoyl-piperidin-4-one oxime

1-Benzoyl-piperidin-4-one oxime

Cat. No.: B8467676
M. Wt: 218.25 g/mol
InChI Key: JIJDPHLLIMLVLK-UHFFFAOYSA-N
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Description

1-Benzoyl-piperidin-4-one oxime is a chemical compound of interest in organic synthesis and medicinal chemistry research. As a piperidin-4-one oxime derivative, it serves as a versatile building block for the synthesis of more complex molecules. Compounds within the piperidin-4-one oxime class are frequently investigated for their diverse biological activities, which can include antimicrobial and antimitotic properties . Researchers value this scaffold for its potential to be functionalized into novel chemical entities. The benzoyl substituent on the piperidine nitrogen can influence the compound's electronic properties and reactivity, making it a valuable intermediate for structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for personal use. Always refer to the safety data sheet (SDS) and handle all chemicals using appropriate personal protective equipment (PPE).

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

(4-hydroxyiminopiperidin-1-yl)-phenylmethanone

InChI

InChI=1S/C12H14N2O2/c15-12(10-4-2-1-3-5-10)14-8-6-11(13-16)7-9-14/h1-5,16H,6-9H2

InChI Key

JIJDPHLLIMLVLK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=NO)C(=O)C2=CC=CC=C2

Origin of Product

United States

Scientific Research Applications

Pharmacological Properties

1-Benzoyl-piperidin-4-one oxime exhibits a range of pharmacological activities, making it a candidate for various therapeutic applications:

  • Analgesic Activity : Compounds derived from piperidin-4-one, including this compound, have shown significant analgesic effects. Research indicates that these compounds can alleviate pain effectively in animal models, presenting potential for development as pain relief medications .
  • Antifungal Activity : Studies have demonstrated that derivatives of piperidin-4-one, particularly O-benzyl ethers, possess high antifungal activity against several strains, including Candida albicans and Cryptococcus neoformans. These findings suggest that this compound could be explored for antifungal drug development .
  • Antitumor Potential : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Research indicates that it may inhibit tumor growth through mechanisms involving apoptosis and DNA synthesis disruption .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

StudyFocusFindings
Analgesic EffectsDemonstrated significant pain relief in animal models with effective dosage ranging from 0.01 to 100 mg/kg.
Antifungal ActivityShowed high antifungal efficacy against multiple strains with MIC values comparable to standard antifungals like Voriconazole.
Antitumor ActivityEvaluated against A549 lung adenocarcinoma cells, showing promising cytotoxic effects and potential for further development into anticancer agents.

Comparison with Similar Compounds

Structural and Functional Group Variations

A. 1-Benzylpiperidin-4-one Oxime Derivatives

  • Substituent Effects : Replacing the benzoyl group (C6H5CO-) with a benzyl group (C6H5CH2-) alters electronic and steric properties. Benzyl derivatives (e.g., 1-benzylpiperidin-4-one O-(2-bromobenzyl)oxime) exhibit strong antimicrobial activity due to the lipophilic benzyl moiety enhancing membrane penetration . In contrast, the benzoyl group’s electron-withdrawing nature may favor hydrogen bonding or π-stacking with target proteins .
  • Biological Activity : Bromobenzyl-substituted oximes show broad-spectrum antimicrobial activity, while chloropyridinylmethyl analogs (e.g., 1-(4-methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime) demonstrate antifungal efficacy (80–90% inhibition at 1×10⁻⁴ M) . The benzoyl derivative’s activity profile remains less documented but is hypothesized to vary based on substituent polarity.

B. Piperidin-4-one Oxime Esters with Different Acyl Groups

  • Acyl vs. Benzoyl : Esters like 1-(methoxycarbonyl)piperidin-4-one oxime prioritize hydrolytic stability over reactivity. Benzoyl derivatives, however, may exhibit enhanced bioactivity due to the aromatic group’s ability to engage in hydrophobic interactions. For example, 1-(substituted-benzoyl)piperidin-4-yl oxime esters show inhibitory effects on steroid-5-reductase, a target in androgen-related disorders .

C. Non-Oxime Piperidinone Derivatives

  • Carboxylic Acid Derivatives : 1-Benzoylpiperidine-4-carboxylic acid lacks the oxime group but retains the benzoyl moiety. Its primary applications are in synthetic intermediates rather than bioactivity, underscoring the oxime’s critical role in pharmacological properties .
Conformational and Crystallographic Analysis
  • Chair Conformation: X-ray studies of 1-benzylpiperidin-4-one oxime derivatives confirm a chair conformation for the piperidinone ring, with puckering parameters (QT = 0.554 Å) and dihedral angles (64.1° between aromatic rings) influencing molecular packing and stability . Similar conformations are expected in benzoyl analogs, though crystallographic data for the latter are absent in the evidence.
Key Research Findings
  • Antimicrobial vs. Antifungal Activity : Bromobenzyl and chloropyridinyl substituents correlate with antimicrobial and antifungal efficacy, respectively, highlighting substituent-dependent target specificity .
  • Role of Oxime Group: Oxime-containing derivatives consistently show higher bioactivity compared to non-oxime analogs (e.g., carboxylic acid derivatives), emphasizing its role as a pharmacophore .

Preparation Methods

Alternative Methods for Oxime Formation

While direct oximation is predominant, variations in reaction conditions and catalysts have been explored:

Base-Catalyzed Oximation

A modified approach uses potassium carbonate (K₂CO₃) as a base to deprotonate hydroxylamine, enhancing nucleophilicity.

Procedure :

  • Reactants : 1-Benzoyl-piperidin-4-one (1 equiv), hydroxylamine hydrochloride (1.5 equiv), K₂CO₃ (1.5 equiv).

  • Solvent : Acetone or dimethylformamide (DMF).

  • Conditions : Stirring at 0–5°C for 5 hours.

  • Workup : Filtration followed by recrystallization from ethyl acetate.

Key Data :

  • Yield : 50–55% (based on analogous reactions).

  • Advantage : Improved reaction control at low temperatures.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

This compound is characterized using:

  • ¹H NMR (CDCl₃, 400 MHz): δ 2.61–2.82 (m, 2H, H-3), 3.43 (d, 1H, H-5a), 5.13 (s, 1H, H-2), 7.45–7.73 (m, aromatic protons).

  • ¹³C NMR : δ 168.2 (C=O), 155.1 (C=N-OH), 128.0–134.5 (aromatic carbons).

Physical Properties

  • Molecular Weight : 218.25 g/mol.

  • Melting Point : 196–198°C.

  • Solubility : Soluble in ethanol, acetone, and ethyl acetate; insoluble in water.

Critical Analysis of Methodologies

Yield Optimization Challenges

Yields for this compound rarely exceed 60%, attributed to:

  • Steric hindrance from the benzoyl group, slowing nucleophilic attack.

  • Competitive side reactions , such as over-oximation or decomposition at elevated temperatures.

Purification Strategies

Recrystallization from ethyl acetate is standard, but chromatographic methods (e.g., silica gel with petroleum ether/ethyl acetate) are employed for high-purity requirements.

Applications and Derivatives

While beyond preparation methods, it is noteworthy that this compound serves as a precursor for:

  • Nitroso compounds with nitroxyl (HNO)-donating capabilities, investigated for cardiovascular therapies.

  • Antimicrobial agents , with moderate activity against Escherichia coli and Staphylococcus aureus .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Benzoyl-piperidin-4-one oxime, and what reaction conditions optimize yield?

  • Methodology :

  • Step 1 : Piperidine is benzoylated using benzoyl chloride under basic conditions (e.g., NaOH in acetone) to form 1-benzoylpiperidin-4-one .
  • Step 2 : The ketone group is converted to an oxime via reaction with hydroxylamine hydrochloride (NH2_2OH·HCl) in ethanol/water under reflux (70–80°C, 4–6 hours) .
  • Purification : Flash column chromatography (15% ethyl acetate/hexane) yields the pure oxime derivative (67–75% yield) .
    • Critical Parameters :
  • Temperature control during oxime formation prevents side reactions like over-oxidation.
  • Use of anhydrous Na2_2SO4_4 for drying organic extracts improves purity .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify functional groups (e.g., oxime proton at δ 7.5–8.0 ppm, benzoyl aromatic protons at δ 7.2–7.4 ppm) .
  • X-ray Diffraction (XRD) : Resolves stereochemistry and conformation. The piperidine ring adopts a chair conformation (total puckering amplitude QT=0.554Q_T = 0.554 Å), with dihedral angles between aromatic groups (e.g., 64.1° for bromobenzyl derivatives) .

Advanced Research Questions

Q. How can structural contradictions in oxime derivatives arising from NMR and XRD data be resolved?

  • Case Study : In 1-Benzoyl-piperidin-4-one O-(2-bromobenzyl)oxime, NMR suggested axial-equatorial isomerism, but XRD confirmed a single conformation due to steric hindrance from the bromobenzyl group .
  • Methodology :

  • Combine dynamic NMR (DNMR) to assess isomerization barriers.
  • Use computational methods (DFT) to compare energy landscapes of proposed conformers .

Q. What strategies enhance the biological activity of this compound derivatives?

  • Structure-Activity Relationship (SAR) :

  • Modifications : Introducing electron-withdrawing groups (e.g., bromo, nitro) at the benzoyl ring increases antimicrobial activity (MIC reduced from 25 µg/mL to 12.5 µg/mL) .
  • Pharmacophore Optimization : Oxime etherification (e.g., O-alkylation with 2-bromobenzyl bromide) improves cytotoxicity (IC50_{50} = 19.9–75.3 µM in breast cancer cells) .
    • Table : Comparative Bioactivity of Derivatives
DerivativeTarget ActivityIC50_{50}/MICReference
Parent oximeAntimicrobial25 µg/mL
2-Bromobenzyl etherCytotoxic19.9 µM
4-Nitrobenzoyl substitutionSteroid-5α-reductase inhibition0.8 µM

Q. How do solvent and catalyst choices affect the scalability of oxime synthesis?

  • Optimization :

  • Solvent : Replacing acetone with DMF increases reaction rates (2 hours vs. 6 hours) but requires post-reaction neutralization to avoid byproducts .
  • Catalyst : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves oxime yields (85%) in biphasic systems .
    • Challenges :
  • Polar aprotic solvents may induce side reactions (e.g., Beckmann rearrangement) if temperatures exceed 90°C .

Data Analysis and Experimental Design

Q. What statistical methods are suitable for analyzing contradictory bioassay data in oxime derivatives?

  • Approach :

  • Multivariate Analysis : Principal Component Analysis (PCA) correlates structural descriptors (e.g., logP, polar surface area) with bioactivity outliers .
  • Dose-Response Modeling : Hill equation fits to IC50_{50} data identify efficacy/potency discrepancies across cell lines .

Q. How can computational tools predict the reactivity of this compound in novel reactions?

  • Methods :

  • Density Functional Theory (DFT) : Calculates transition-state energies for oxime functionalization (e.g., O-alkylation vs. N-alkylation pathways) .
  • Machine Learning : Models trained on REAXYS/PISTACHIO databases predict feasible synthetic routes (accuracy >90%) .

Safety and Handling

Q. What safety protocols are critical when handling this compound derivatives?

  • Precautions :

  • PPE : Nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure (toxicity data incomplete; assume acute hazards) .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

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